Salicylic Acid
Description
This compound is a monohydroxybenzoic acid that is benzoic acid with a hydroxy group at the ortho position. It is obtained from the bark of the white willow and wintergreen leaves. It has a role as an antiinfective agent, an antifungal agent, a keratolytic drug, an EC 1.11.1.11 (L-ascorbate peroxidase) inhibitor, a plant metabolite, an algal metabolite and a plant hormone. It is a conjugate acid of a salicylate.
The Panel concluded that the following ingredients are safe in cosmetics in the present practices of use and concentration described in the safety assessment, when formulated to be non-irritating and non-sensitizing, which may be based on a quantitative risk assessment (QRA)...this compound...
A compound obtained from the bark of the white willow and wintergreen leaves, and also prepared synthetically. It has bacteriostatic, fungicidal, and keratolytic actions. Its salts, the salicylates, are used as analgesics.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Camellia sinensis, Dischidia formosana, and other organisms with data available.
This compound is a beta hydroxy acid that occurs as a natural compound in plants. It has direct activity as an anti-inflammatory agent and acts as a topical antibacterial agent due to its ability to promote exfoliation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 12 approved and 15 investigational indications.
A compound obtained from the bark of the white willow and wintergreen leaves. It has bacteriostatic, fungicidal, and keratolytic actions.
consists of 6% this compound in propylene glycol
a 3,3'-diiodothyronine sulfate-like material in serum of pregnant women; a potential marker for fetal thyroid function
See also: Methyl Salicylate (active moiety of); Diflunisal (related); Sodium Salicylate (active moiety of) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3, Array | |
| Record name | SALICYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SALICYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
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| Record name | salicylic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Salicylic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25496-36-0 | |
| Record name | Benzoic acid, 2-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7026368 | |
| Record name | Salicylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Salicylic acid is an odorless white to light tan solid. Sinks and mixes slowly with water. (USCG, 1999), White to light tan solid; [CAMEO] Colorless crystals; [ICSC], Solid, NEEDLE-SHAPED CRYSTALS OR COLOURLESS CRYSTALLINE POWDER., White to faint yellow crystalline powder; faint nutty odour | |
| Record name | SALICYLIC ACID | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | SALICYLIC ACID | |
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| Record name | 2-Hydroxybenzoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
211 °C at 20 torr, 211.00 °C. @ 20.00 mm Hg | |
| Record name | Salicylic acid | |
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| Record name | SALICYLIC ACID | |
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| Record name | Salicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |
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Flash Point |
315 °F (157 °C) (closed cup), 157 °C | |
| Record name | SALICYLIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SALICYLIC ACID | |
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Solubility |
Solubility (weight percent): carbon tetrachloride 0.262 (25 °C); benzene 0.775 (25 °C); propanol 27.36 (21 °C); absolute ethanol 34.87 (21 °C); acetone 396 (23 °C), Soluble in oil of turpentine, alcohol, ether, SLIGHTLY SOL IN TOLUENE, In water, 2,240 mg/L at 25 °C, 2.24 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, very slightly soluble in water; soluble in organic solvents, very soluble (in ethanol) | |
| Record name | Salicylic acid | |
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| Record name | Salicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | 2-Hydroxybenzoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/891/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.443 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.4 | |
| Record name | SALICYLIC ACID | |
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Vapor Density |
4.8 (Air= 1), Relative vapor density (air = 1): 4.8 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
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Vapor Pressure |
0.000082 [mmHg], 8.2X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 130 °C: 114 | |
| Record name | Salicylic acid | |
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Impurities |
4-hydroxybenzoic acid; 4-hydroxyisophthalic acid; phenol | |
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Color/Form |
White crystals, fine needles, or fluffy white crystalline powder, Powder or needles from water, Needles in water; monoclinic prisms in alcohol | |
CAS No. |
69-72-7 | |
| Record name | SALICYLIC ACID | |
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Melting Point |
315 °F (USCG, 1999), Melting point equals 315 °F, 159 °C, 158 °C | |
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| Record name | Salicylic acid | |
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| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1914 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SALICYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
